
4,6-Bis(diphenylphosphino)-10-methyl-10H-phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(diphenylphosphino)-10-methyl-10H-phenoxazine: (MFCD33401642) is a complex organic compound known for its unique structure and applications in various scientific fields. This compound features a phenoxazine core with diphenylphosphino groups at the 4 and 6 positions, and a methyl group at the 10 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33401642 typically involves multi-step organic reactions starting from phenoxazine derivatives
Industrial Production Methods
On an industrial scale, the production of MFCD33401642 requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Large-scale synthesis often involves continuous flow reactors to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
MFCD33401642 undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can introduce oxygen-containing functional groups into the compound.
Reduction: : Reduction reactions can reduce the oxidation state of certain atoms within the molecule.
Substitution: : Substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Reagents like halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are often used.
Major Products Formed
The major products formed from these reactions include oxidized phenoxazine derivatives, reduced phenoxazine derivatives, and various substituted phenoxazine compounds.
Scientific Research Applications
MFCD33401642 is utilized in several scientific research areas:
Chemistry: : It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: : The compound is used in biological studies to investigate enzyme inhibition and protein binding.
Industry: : It is employed in the synthesis of advanced materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which MFCD33401642 exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The diphenylphosphino groups play a crucial role in this binding, interacting with metal ions or other functional groups within the target molecules. The resulting complexes can modulate biological pathways and influence cellular processes.
Comparison with Similar Compounds
MFCD33401642 is unique due to its specific structural features and functional groups. Similar compounds include other phenoxazine derivatives and phosphine ligands, but MFCD33401642 stands out for its combination of phenoxazine core and diphenylphosphino groups. These structural differences contribute to its distinct chemical properties and applications.
List of Similar Compounds
Phenoxazine derivatives: : Compounds with similar phenoxazine cores but different substituents.
Phosphine ligands: : Compounds containing phosphine groups but lacking the phenoxazine core.
Properties
Molecular Formula |
C37H29NOP2 |
|---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
(6-diphenylphosphanyl-10-methylphenoxazin-4-yl)-diphenylphosphane |
InChI |
InChI=1S/C37H29NOP2/c1-38-32-24-14-26-34(40(28-16-6-2-7-17-28)29-18-8-3-9-19-29)36(32)39-37-33(38)25-15-27-35(37)41(30-20-10-4-11-21-30)31-22-12-5-13-23-31/h2-27H,1H3 |
InChI Key |
ZSMBZKLJHYJBFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


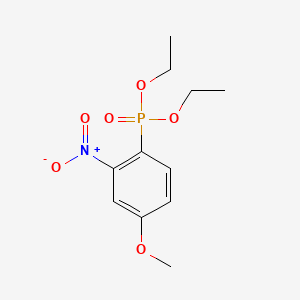
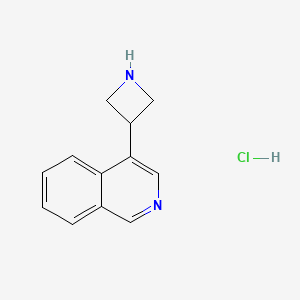
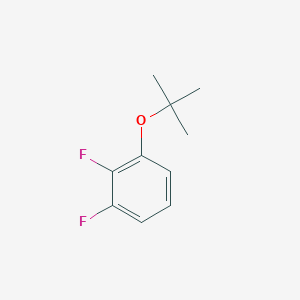
![(5E)-5-[(5-bromo-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15337852.png)

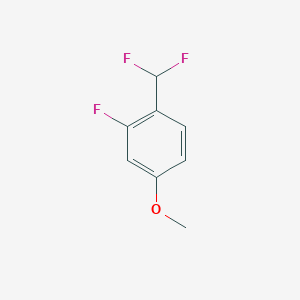

![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoic acid](/img/structure/B15337893.png)
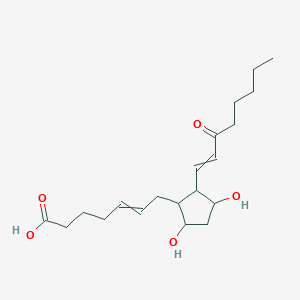
![4-[3-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione](/img/structure/B15337906.png)
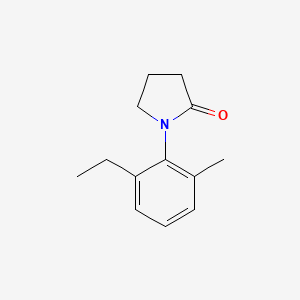

![6-Methylbenzo[b]thiophen-5-amine](/img/structure/B15337917.png)

